N-{5-chloro-1-[2-(3-methylphenoxy)ethyl]-2-oxoindolin-3-yl}acetamide
CAS No.: 1008647-43-5
Cat. No.: VC4647231
Molecular Formula: C19H19ClN2O3
Molecular Weight: 358.82
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1008647-43-5 |
|---|---|
| Molecular Formula | C19H19ClN2O3 |
| Molecular Weight | 358.82 |
| IUPAC Name | N-[5-chloro-1-[2-(3-methylphenoxy)ethyl]-2-oxo-3H-indol-3-yl]acetamide |
| Standard InChI | InChI=1S/C19H19ClN2O3/c1-12-4-3-5-15(10-12)25-9-8-22-17-7-6-14(20)11-16(17)18(19(22)24)21-13(2)23/h3-7,10-11,18H,8-9H2,1-2H3,(H,21,23) |
| Standard InChI Key | CAIAZGKWOBUXHM-UHFFFAOYSA-N |
| SMILES | CC1=CC(=CC=C1)OCCN2C3=C(C=C(C=C3)Cl)C(C2=O)NC(=O)C |
Introduction
The compound N-{5-chloro-1-[2-(3-methylphenoxy)ethyl]-2-oxoindolin-3-yl}acetamide is a synthetic chemical entity belonging to the class of substituted oxindoles. These compounds are known for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The structure consists of a chlorinated indolinone core with an acetamide group and a 3-methylphenoxyethyl substituent, which collectively contribute to its physicochemical and pharmacological characteristics.
Structural Characteristics
The molecular structure of N-{5-chloro-1-[2-(3-methylphenoxy)ethyl]-2-oxoindolin-3-yl}acetamide can be described as follows:
| Property | Details |
|---|---|
| Molecular Formula | C18H17ClN2O3 |
| Molecular Weight | 344.8 g/mol |
| Functional Groups | Chlorine (Cl), Acetamide (-CONH), Phenoxy (-O-C6H4), Oxindole (-C8H7NO) |
| Key Structural Features | Chlorinated indolinone ring, methyl-substituted phenoxy group |
The presence of the oxindole scaffold is significant for interactions with biological targets, while the chlorination and phenoxy substitution enhance lipophilicity and receptor binding potential.
Synthesis Pathway
The synthesis of N-{5-chloro-1-[2-(3-methylphenoxy)ethyl]-2-oxoindolin-3-yl}acetamide typically involves:
-
Starting Materials:
-
5-chloroisatin (chlorinated indole derivative)
-
3-methylphenol
-
Ethylene oxide or similar alkylating agents
-
Acetyl chloride or acetic anhydride for acetamide formation
-
-
Reaction Steps:
-
Alkylation of 5-chloroisatin with ethylene oxide to introduce the ethyl group.
-
Coupling with 3-methylphenol under basic conditions to form the phenoxyethyl linkage.
-
Acetylation of the resulting intermediate to yield the final compound.
-
This multi-step process ensures high specificity in producing the desired compound with minimal by-products.
Pharmacological Potential
Preliminary studies suggest that compounds with similar structures exhibit:
-
Anti-inflammatory activity: Likely due to inhibition of enzymes like cyclooxygenase (COX) or lipoxygenase (LOX).
-
Anticancer properties: Through mechanisms such as apoptosis induction or cell cycle arrest.
-
Antimicrobial effects: Against Gram-positive and Gram-negative bacteria.
Molecular Docking Insights
Docking studies on related compounds indicate strong binding affinities to enzyme targets, such as kinases or proteases, which are crucial in disease pathways like cancer or inflammation.
Analytical Data
The characterization of N-{5-chloro-1-[2-(3-methylphenoxy)ethyl]-2-oxoindolin-3-yl}acetamide involves advanced spectroscopic techniques:
| Technique | Details |
|---|---|
| NMR (¹H and ¹³C) | Confirms chemical shifts corresponding to oxindole, phenoxy, and acetamide groups. |
| Mass Spectrometry | Molecular ion peak at m/z = 345 (consistent with molecular weight). |
| IR Spectroscopy | Peaks at ~3300 cm⁻¹ (NH stretch), ~1650 cm⁻¹ (C=O stretch). |
These analytical methods ensure structural validation and purity assessment.
Potential Applications in Drug Development
-
Therapeutic Areas:
-
Anti-inflammatory drugs targeting chronic conditions like arthritis.
-
Anticancer agents for solid tumors.
-
Antibacterial formulations for resistant infections.
-
-
Future Research Directions:
-
Optimization of substituents for enhanced target specificity.
-
In vivo studies to confirm efficacy and safety profiles.
-
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume